molecular formula C17H22N4OS B2668086 N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-methylthiophene-2-carboxamide CAS No. 1902945-71-4

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-methylthiophene-2-carboxamide

Katalognummer B2668086
CAS-Nummer: 1902945-71-4
Molekulargewicht: 330.45
InChI-Schlüssel: WEGZQOUTDSGHHD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-methylthiophene-2-carboxamide is a useful research compound. Its molecular formula is C17H22N4OS and its molecular weight is 330.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Molecular Interaction Studies Molecular interaction studies have revealed the binding dynamics and conformational analyses of certain cannabinoid receptor antagonists, providing insights into their interaction with the CB1 cannabinoid receptor. These studies have utilized various computational models and radioligand binding analyses to understand the structural and energetic stability of these compounds, contributing significantly to the development of pharmacophore models for CB1 receptor ligands (Shim et al., 2002).

Structure-Activity Relationships (SAR) Explorations into the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists have led to the identification of structural requirements for potent and selective activity against the CB1 receptor. These studies have aided in characterizing the receptor binding sites and have implications for developing pharmacological probes and therapeutic agents targeting cannabinoid receptors (Lan et al., 1999).

Radiopharmaceutical Development Radiolabeled versions of cannabinoid receptor antagonists have been synthesized for potential use in imaging studies, particularly involving the brain's cannabinoid receptors. These efforts include the development of radioligands for SPECT imaging, providing tools for in vivo characterization of cannabinoid receptor distribution and density (Lan et al., 1996).

Antimicrobial and Antitumor Activities Research into pyrazole-based compounds has extended to evaluating their antimicrobial and antitumor activities. These studies have discovered that certain derivatives exhibit significant activities, opening avenues for developing new therapeutic agents against infectious diseases and cancer. The synthesis and characterization of novel compounds, along with their biological evaluation, have been crucial in this research domain (Sapariya et al., 2017).

Neuroinflammation Imaging Advancements in positron emission tomography (PET) agent development have been made by synthesizing compounds aimed at imaging IRAK4 enzyme activity in the context of neuroinflammation. These efforts represent a promising direction for diagnosing and monitoring neuroinflammatory conditions through non-invasive imaging techniques (Wang et al., 2018).

Eigenschaften

IUPAC Name

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4OS/c1-11-6-9-23-16(11)17(22)18-13-4-7-21(8-5-13)15-10-14(19-20-15)12-2-3-12/h6,9-10,12-13H,2-5,7-8H2,1H3,(H,18,22)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEGZQOUTDSGHHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)NC2CCN(CC2)C3=NNC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.